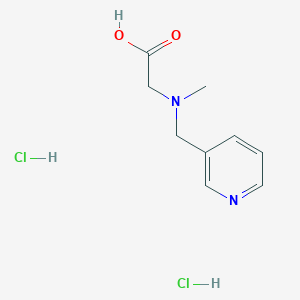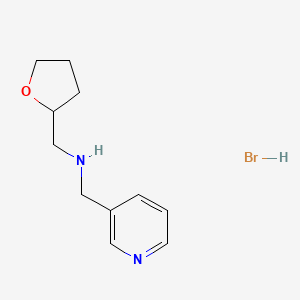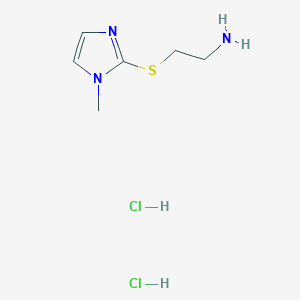![molecular formula C9H16ClNOS B1389699 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride CAS No. 1185301-22-7](/img/structure/B1389699.png)
1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride
Overview
Description
1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H15NOS HCl and a molecular weight of 221.75 g/mol. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Thiophene Derivative Synthesis: The starting material, 5-methyl-thiophene-2-carbaldehyde, undergoes a reductive amination reaction with 1-amino-2-propanol in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol hydrochloride involves scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted thiophenes and amines.
Scientific Research Applications
1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its specific application. The exact mechanism of action can vary based on the context in which the compound is used.
Comparison with Similar Compounds
1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol hydrochloride can be compared with other similar compounds, such as:
2-Amino-1-(5-methyl-thiophen-2-ylmethyl)-ethanol hydrochloride
3-Amino-1-(5-methyl-thiophen-2-ylmethyl)-propan-1-ol hydrochloride
4-Amino-1-(5-methyl-thiophen-2-ylmethyl)-butan-1-ol hydrochloride
These compounds share structural similarities but differ in their molecular weight, functional groups, and potential applications. The uniqueness of this compound lies in its specific chemical properties and its suitability for particular scientific and industrial uses.
Properties
IUPAC Name |
1-[(5-methylthiophen-2-yl)methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS.ClH/c1-7(11)5-10-6-9-4-3-8(2)12-9;/h3-4,7,10-11H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDDCXMCNDCZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-22-7 | |
| Record name | 2-Propanol, 1-[[(5-methyl-2-thienyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1389617.png)



![2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389622.png)






![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1389637.png)

